molecular formula C6H4ClN3 B1521739 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1119280-66-8

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1521739
CAS No.: 1119280-66-8
M. Wt: 153.57 g/mol
InChI Key: LWPPASWKWXDDFK-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that pyrrolo[3,2-d]pyrimidine derivatives have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (pnp), dihydrofolate reductase (dhfr), the transient receptor potential channel family, and various kinases . These targets play crucial roles in cellular processes such as cell growth, cell cycle regulation, and signal transduction .

Mode of Action

It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may act as dna or rna alkylators . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .

Biochemical Pathways

Given its potential role as a dna alkylator, it can be inferred that it may affect pathways related to dna replication and rna transcription .

Pharmacokinetics

It is known that the compound’s molecular weight is 15357 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, these compounds may increase the activity of caspase 8 and BAX, while decreasing the activity of Bcl2 .

Action Environment

It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature , suggesting that temperature could affect its stability.

Properties

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPPASWKWXDDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672149
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119280-66-8
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (6.6 g, 35.3 mmol) in ethanol (200 mL) was added sodium hydrogen carbonate (2.96 g) and Palladium on carbon (10%, 0.66 g). The mixture was stirred under an atmosphere of hydrogen at room temperature for 3 h. The mixture was filtered then filtrate absorbed onto silica gel. Flash chromatography, eluting with chloroform/methanol 4/1, afforded 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (3.3 g, 61%). Also recovered from the column was 5H-pyrrolo[3,2-d]pyrimidine (1.5 g)
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine

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